Methyl 2-(ethylamino)propanoate

Description

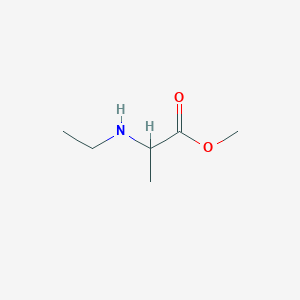

Methyl 2-(ethylamino)propanoate is an amino-substituted ester with the molecular formula C₆H₁₃NO₂ (molecular weight: 131.17 g/mol). It consists of a propanoate backbone with a methyl ester group and an ethylamino substituent at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(ethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIKEWZWZGBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-15-6 | |

| Record name | methyl 2-(ethylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate

Key Structural Differences :

- Ester group: Methyl ester (target compound) vs. ethyl ester (Ethyl 2-methyl-2-(methylamino)propanoate).

- Amino substituent: Ethylamino (target) vs. methylamino (reference compound).

- Branching : The reference compound has a methyl branch at the 2-position, while the target compound lacks this feature.

Physicochemical Properties :

| Property | Methyl 2-(ethylamino)propanoate | Ethyl 2-methyl-2-(methylamino)propanoate |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₅NO₂ |

| Molecular Weight (g/mol) | 131.17 | 145.20 |

| LogP (Lipophilicity) | Estimated ~0.8–1.0* | 0.938 |

| Polar Surface Area (Ų) | ~38–40 | 38.33 |

LogP Estimation: The target compound’s shorter methyl ester reduces lipophilicity compared to the ethyl ester in the reference compound. However, the ethylamino group (vs. methylamino) may offset this by introducing moderate hydrophobicity.

Spectroscopic Analysis :

- ¹H-NMR: Ethylamino protons: Expected as a triplet (δ ~1.2–1.5 ppm for CH₃CH₂) and a broad singlet (δ ~2.5–3.5 ppm for NH). Methyl ester protons: A singlet at δ ~3.6–3.8 ppm. In contrast, Ethyl 2-methyl-2-(methylamino)propanoate shows a methylamino singlet (δ ~2.3–2.6 ppm) and ethyl ester signals (δ ~1.2–1.4 ppm for CH₃CH₂).

- LCMS: The target compound would exhibit a molecular ion peak at m/z 132 [M+H]⁺, while the reference compound (C₇H₁₅NO₂) has a higher molecular weight (m/z 146 observed in similar analyses).

Other Related Esters and Amino Derivatives

- Ethyl 2-bromo-2-methylpropionate (): A brominated ester lacking an amino group. Its reactivity differs significantly due to the electrophilic bromine atom, making it a precursor in substitution reactions.

- Complex Hydrazine Derivatives (): Compounds like ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate highlight the role of hydrazine moieties in forming stable adducts for analytical quantification, a strategy less relevant to the target compound.

Q & A

Basic: What synthetic methodologies are recommended for Methyl 2-(ethylamino)propanoate, and how is reaction progress optimized?

Answer:

this compound is synthesized via nucleophilic substitution reactions. Ethylamine reacts with α-bromoester precursors (e.g., methyl 2-bromopropanoate) in polar aprotic solvents (e.g., DMF) under reflux. Catalysts like triethylamine enhance reaction rates by neutralizing HBr byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Key optimization parameters include:

- Temperature: 60–80°C to balance reaction speed and side-product formation.

- Solvent Choice: Polar solvents improve nucleophilicity of ethylamine.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.

Advanced: How can contradictory spectroscopic data for this compound derivatives be systematically resolved?

Answer:

Contradictions in NMR or mass spectrometry (MS) data often arise from isomerism or impurities. A stepwise validation protocol is recommended:

Cross-Technique Validation: Compare H/C NMR with high-resolution MS to confirm molecular formula.

Chiral Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric impurities, as stereocenters (e.g., at the ethylamino group) may lead to split peaks .

Density Functional Theory (DFT): Simulate NMR chemical shifts to match experimental data and identify structural discrepancies .

Controlled Re-Synthesis: Repeat reactions under varied conditions (e.g., temperature, solvent) to isolate pure intermediates.

Basic: What analytical methods ensure purity and structural fidelity of this compound in pharmacological studies?

Answer:

Standardized protocols include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies volatile impurities (e.g., unreacted ethylamine) with a DB-5MS column and helium carrier gas .

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl₃) identifies characteristic peaks: δ 1.2 ppm (ethyl CH₃), 3.6 ppm (ester OCH₃), and 2.8 ppm (N-CH₂) .

- Elemental Analysis: Validates C, H, N content (±0.3% theoretical values) to confirm stoichiometry.

Advanced: What mechanistic approaches elucidate the bioactivity of this compound in enzyme inhibition studies?

Answer:

To study interactions with enzymes (e.g., oxidoreductases):

Kinetic Assays: Measure and using spectrophotometry (e.g., NADH oxidation at 340 nm) to determine competitive vs. non-competitive inhibition .

Molecular Docking: Use software like AutoDock Vina to model binding poses with enzyme active sites, focusing on hydrogen bonding with the ethylamino group and steric effects from the methyl ester .

Isothermal Titration Calorimetry (ITC): Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) to assess spontaneity of interactions.

Basic: How does substituent variation (e.g., ethyl vs. methyl amino groups) impact the reactivity of this compound?

Answer:

The ethylamino group increases steric hindrance compared to methyl analogs, slowing nucleophilic substitution rates but improving stability against hydrolysis. Comparative studies show:

- Hydrolysis Resistance: Ethylamino derivatives exhibit 20% slower ester hydrolysis (pH 7.4, 37°C) than methylamino analogs due to reduced water accessibility .

- Stereochemical Effects: Enantiomers (R vs. S configurations) show divergent bioactivity; e.g., (R)-enantiomers may exhibit higher receptor binding affinity in chiral environments .

Advanced: What strategies address low yields in stereoselective synthesis of this compound enantiomers?

Answer:

Low enantiomeric excess (ee) often stems from racemization or poor chiral induction. Solutions include:

Chiral Auxiliaries: Use (R)- or (S)-BINOL to direct asymmetric synthesis, achieving >80% ee .

Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% ee .

Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert all substrate into a single enantiomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.